molecular formula C17H11N5O3 B14980047 2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B14980047
M. Wt: 333.30 g/mol
InChI Key: JTBXDUQQRNQQIT-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . The chromene moiety is also significant due to its pharmacological properties, making this compound a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring . The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological receptors. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide is unique due to the combination of the chromene and tetrazole moieties, which confer distinct pharmacological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C17H11N5O3

Molecular Weight

333.30 g/mol

IUPAC Name

2-oxo-N-[4-(tetrazol-1-yl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C17H11N5O3/c23-16(14-9-11-3-1-2-4-15(11)25-17(14)24)19-12-5-7-13(8-6-12)22-10-18-20-21-22/h1-10H,(H,19,23)

InChI Key

JTBXDUQQRNQQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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